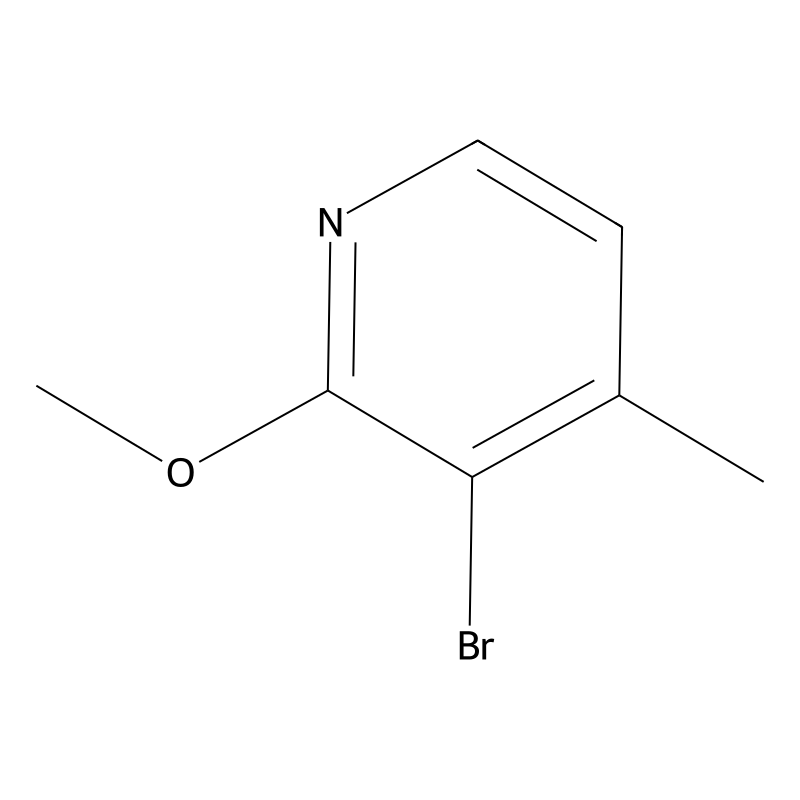

3-Bromo-2-methoxy-4-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Bromo-2-methoxy-4-methylpyridine can be synthesized through various methods, including:

- Suzuki-Miyaura coupling: This method involves reacting a 3-bromo-2-methoxypyridine precursor with a 4-methylphenylboronic acid in the presence of a palladium catalyst [].

- Heck reaction: This method involves reacting a 3-bromo-2-methoxypyridine precursor with a styrenyl derivative in the presence of a palladium catalyst [].

These methods allow for the introduction of the methyl group at the desired position on the pyridine ring, making 3-bromo-2-methoxy-4-methylpyridine a valuable intermediate for further synthetic modifications.

Potential Applications:

While the specific research applications of 3-bromo-2-methoxy-4-methylpyridine are not extensively documented, its structural features suggest potential applications in several areas:

- Medicinal chemistry: The presence of the bromine and methoxy groups, along with the nitrogen atom in the pyridine ring, suggests potential for exploring this compound as a scaffold for drug discovery. These functional groups can participate in various interactions with biological targets, potentially leading to the development of new therapeutic agents [].

- Material science: Pyridine derivatives with halogen and methoxy substituents have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices []. The properties of 3-bromo-2-methoxy-4-methylpyridine could be investigated for similar applications.

- Radiopharmaceutical chemistry: The presence of the bromine isotope (Br-79) in some commercially available forms of 3-bromo-2-methoxy-4-methylpyridine makes it a potential candidate for radiolabeling. This could be useful for developing radiotracer probes for in vivo imaging studies [].

3-Bromo-2-methoxy-4-methylpyridine is an organic compound with the molecular formula . It features a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural characteristics.

There is no documented information regarding a specific mechanism of action for 3-Bromo-2-methoxy-4-methylpyridine in scientific literature. Without knowledge of its intended use or biological activity, it's challenging to speculate on its mechanism.

Due to the absence of specific safety data for 3-Bromo-2-methoxy-4-methylpyridine, it's prudent to follow general laboratory safety guidelines when handling similar compounds. This includes:

- Wearing appropriate personal protective equipment (PPE) like gloves, goggles, and lab coat.

- Working in a well-ventilated fume hood.

- Handling the compound with care to avoid inhalation, ingestion, or skin contact.

- Consulting a safety data sheet (SDS) for similar pyridines for specific handling and disposal procedures.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the formation of new derivatives.

- Cross-Coupling Reactions: The methyl group can participate in cross-coupling reactions with electrophiles in the presence of suitable catalysts, facilitating the synthesis of complex organic molecules .

- Electrophilic Aromatic Substitution: The methoxy group enhances the reactivity of the aromatic ring, making it susceptible to electrophilic substitution reactions.

While specific biological activities of 3-bromo-2-methoxy-4-methylpyridine are not extensively documented, compounds with similar structures often exhibit significant biological properties. These may include antimicrobial, antifungal, or anti-inflammatory activities. Further research is needed to elucidate its specific biological effects.

Several methods have been developed for synthesizing 3-bromo-2-methoxy-4-methylpyridine:

- Bromination of Methoxy-Pyridine Derivatives: This involves brominating 2-methoxy-4-methylpyridine under controlled conditions to introduce the bromine atom.

- Nitro Reduction: Starting from 4-methyl-3-nitropyridine, hydrogenation can yield 4-methyl-3-aminopyridine, which can then be brominated to form the desired compound .

These methods highlight the versatility of pyridine derivatives in organic synthesis.

3-Bromo-2-methoxy-4-methylpyridine has several potential applications:

- Pharmaceuticals: It may serve as an intermediate in synthesizing various medicinal compounds.

- Organic Synthesis: The compound can be utilized as a building block in creating more complex organic molecules.

- Agricultural Chemicals: Its derivatives could be explored for use in agrochemicals.

Several compounds share structural similarities with 3-bromo-2-methoxy-4-methylpyridine. Here are a few notable examples:

| Compound Name | Structural Features | Similarity Index |

|---|---|---|

| 5-Bromo-2-methoxy-3-methylpyridine | Bromine at position 5, methoxy at position 2 | 0.89 |

| 4-Bromo-2-methoxy-3-methylpyridine | Bromine at position 4, methoxy at position 2 | 0.86 |

| 3-Bromo-6-fluoro-2-methylpyridine | Fluorine substitution at position 6 | 0.85 |

| 5-Bromo-6-methylnicotinic acid | Nicotinic acid structure with bromine and methyl | 0.84 |

| 3-Bromo-2-(2-methoxyethoxy)pyridine | Ethoxy substitution alongside methoxy | 0.84 |

These compounds highlight the structural diversity within pyridine derivatives and their potential applications in various fields.